

N-Butyl-2-ethylhexan-1-amine molecular structure

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N-Butyl-2-ethylhexylamine*

CAS No.: 61614-51-5

Cat. No.: B13759729

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of N-Butyl-2-ethylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-2-ethylhexan-1-amine is a secondary amine characterized by its branched 2-ethylhexyl group and a linear N-butyl substituent. This structure imparts significant lipophilicity and steric bulk, making it a valuable intermediate and building block in organic synthesis. Its potential applications span from the development of novel pharmaceutical agents to the formulation of specialized industrial chemicals such as corrosion inhibitors and surfactants. This guide provides a detailed exploration of its molecular architecture, physicochemical properties, a logical synthesis pathway, and a comprehensive, self-validating protocol for its analytical characterization. By elucidating the causal relationships between its structure and its spectroscopic behavior, this document serves as a foundational resource for professionals engaged in its study and application.

Introduction to N-Butyl-2-ethylhexan-1-amine Overview and Significance

In the landscape of chemical synthesis, secondary amines are fundamental intermediates. N-Butyl-2-ethylhexan-1-amine (C₁₂H₂₇N) distinguishes itself through a unique combination of a

chiral, branched alkyl chain and a straight-chain N-alkyl group. The 2-ethylhexyl moiety is well-known for conferring solubility in nonpolar organic solvents and for its use in creating plasticizers and emollients.[1] The addition of the N-butyl group modulates the amine's basicity and reactivity while further enhancing its lipophilic character.

For drug development professionals, such a scaffold is of interest for its potential to introduce lipophilicity into a drug candidate, which can be a critical factor in modulating pharmacokinetic properties like absorption and distribution. For materials scientists, its structure suggests utility as a precursor for surfactants, corrosion inhibitors, and fuel additives, areas where its parent compound, 2-ethylhexylamine, is already employed.[2][3][4] A thorough understanding of its molecular structure is therefore the first principle in harnessing its synthetic potential.

Nomenclature and Chemical Identifiers

Systematic identification is critical for regulatory compliance and scientific communication. The compound is identified by several key descriptors.

Identifier	Value	Source
IUPAC Name	N-butyl-2-ethylhexan-1-amine	PubChem[5]
CAS Number	61614-51-5	PubChem[5]
Molecular Formula	C ₁₂ H ₂₇ N	PubChem[5]
Molecular Weight	185.35 g/mol	PubChem[5]
SMILES	<chem>CCCC(CC)CNCCCC</chem>	PubChem[5]
InChIKey	WNTBDUYEISRPNS-UHFFFAOYSA-N	PubChem[5]

Molecular Structure and Physicochemical Properties

Core Molecular Structure

The structure of N-Butyl-2-ethylhexan-1-amine consists of a central nitrogen atom forming a secondary amine. This nitrogen is bonded to:

- A butyl group: A four-carbon, straight-chain alkyl group (-CH₂CH₂CH₂CH₃).
- A 2-ethylhexyl group: An eight-carbon, branched alkyl group. The branching occurs at the second carbon of the hexyl chain, which is attached to the nitrogen via a methylene (-CH₂-) bridge.

This combination results in a molecule with considerable steric hindrance around the nitrogen atom, which can influence its reaction kinetics compared to less hindered secondary amines.

Caption: 2D molecular structure of N-Butyl-2-ethylhexan-1-amine.

Stereochemistry

The carbon atom at the branch point of the 2-ethylhexyl group (C2 of the hexyl chain) is a chiral center. It is bonded to four different groups: a hydrogen atom, a butyl group, a propyl group, and the aminomethyl group (-CH₂-NH-). Therefore, N-Butyl-2-ethylhexan-1-amine exists as a racemic mixture of two enantiomers, (R)-N-butyl-2-ethylhexan-1-amine and (S)-N-butyl-2-ethylhexan-1-amine, unless a stereospecific synthesis is employed. For applications in drug development, the separation and individual testing of these enantiomers would be a critical step, as stereoisomers often exhibit different pharmacological activities.

Computed Physicochemical Properties

Experimental data for this specific molecule is sparse; however, computational models provide reliable estimates for key properties.

Property	Predicted Value	Source
XLogP3	4.2	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	1	PubChem[5]
Rotatable Bond Count	9	PubChem[5]
Topological Polar Surface Area	12 Å ²	PubChem[5]

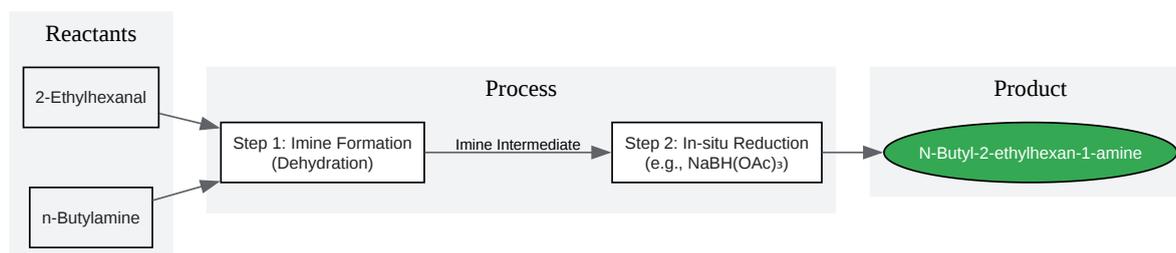
The high XLogP3 value confirms the molecule's lipophilic (nonpolar) nature, suggesting low water solubility but good solubility in organic solvents.

Synthesis and Reaction Chemistry

Proposed Synthesis Pathway: Reductive Amination

Causality Behind Experimental Choice: Reductive amination is one of the most robust and widely used methods for synthesizing amines. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is efficient and atom-economical. For synthesizing N-Butyl-2-ethylhexan-1-amine, the logical precursors are 2-ethylhexanal and n-butylamine.

The reaction proceeds via the nucleophilic attack of butylamine on the carbonyl carbon of 2-ethylhexanal, followed by dehydration to form an N-butyl-2-ethylhexan-1-imine. A mild reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride (STAB), is then used to selectively reduce the $\text{C}=\text{N}$ double bond without affecting the carbonyl group of any unreacted aldehyde. STAB is often preferred as it is less water-sensitive and generally gives cleaner reactions.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow via reductive amination.

Spectroscopic and Analytical Characterization

Rationale for Technique Selection: A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and orthogonal dataset. NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups (like N-H), and MS confirms the molecular weight and provides fragmentation data indicative of the structure.

Predicted ^1H NMR Spectrum

- N-H Proton: A broad singlet is expected between δ 0.5-2.0 ppm. Its chemical shift is highly dependent on concentration and solvent. This peak will disappear upon a D_2O shake, a key validation step.
- Alkyl Protons (α to N): The two $-\text{CH}_2-$ groups directly attached to the nitrogen ($-\text{NH}-\text{CH}_2-$ and $-\text{CH}_2-\text{C}(\text{Et})\text{H}-$) will be deshielded, appearing in the δ 2.3-2.8 ppm range.
- CH at Branch Point: The single proton on the chiral carbon ($-\text{CH}(\text{CH}_2\text{CH}_3)-$) will appear as a multiplet around δ 1.3-1.6 ppm.
- Other Alkyl Protons: The remaining CH_2 and CH_3 groups will produce a complex series of overlapping multiplets in the upfield region of δ 0.8-1.5 ppm.
- Terminal Methyls: The two terminal $-\text{CH}_3$ groups of the ethyl and butyl chains and the terminal methyl of the butyl group attached to the nitrogen will likely appear as triplets around δ 0.8-1.0 ppm.

Predicted ^{13}C NMR Spectrum

The molecule has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected in the ^{13}C NMR spectrum.

- Carbons α to Nitrogen: The two carbons directly bonded to the nitrogen will be the most downfield of the sp^3 carbons, appearing in the δ 40-55 ppm range.
- Chiral Carbon: The branched methine (CH) carbon will appear around δ 35-45 ppm.
- Alkyl Carbons: The remaining methylene ($-\text{CH}_2-$) and methyl ($-\text{CH}_3$) carbons will resonate in the δ 10-40 ppm range.

Predicted Infrared (IR) Spectrum

- N-H Stretch: A single, moderately sharp absorption band is expected around 3300-3350 cm^{-1} . This is characteristic of a secondary amine and distinguishes it from a primary amine, which would show two bands.[6]
- C-H Stretch: Strong, sharp peaks will be present in the 2850-2960 cm^{-1} region, corresponding to the stretching vibrations of the numerous C-H bonds in the alkyl chains.
- N-H Bend: A band may be observed in the 1550-1650 cm^{-1} region, although it can sometimes be weak.

Predicted Mass Spectrum (Electron Ionization)

- Molecular Ion (M^+): The molecular ion peak should be observed at $m/z = 185$. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.
- Alpha-Cleavage: The most significant fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. This will result in the loss of alkyl radicals and the formation of stable iminium ions. The major fragments would be expected at:
 - $m/z = 142$ (loss of a propyl radical, $\text{C}_3\text{H}_7\bullet$)
 - $m/z = 128$ (loss of a butyl radical, $\text{C}_4\text{H}_9\bullet$)
 - $m/z = 86$ (cleavage yielding $[\text{CH}_2(\text{CH}_2\text{CH}_3)\text{CH}=\text{NHCH}_2\text{CH}_2\text{CH}_2\text{CH}_3]^+$ is less likely, but the fragment $[\text{CH}_2(\text{CH}_2\text{CH}_3)\text{CHNH}=\text{CH}_2]^+$ from a different cleavage is possible). The base peak is often the result of this type of fragmentation.

Technique	Expected Key Features	Rationale
^1H NMR	Broad singlet (δ 0.5-2.0), Downfield multiplets (δ 2.3-2.8)	N-H proton; protons alpha to electron-withdrawing N atom.
^{13}C NMR	12 distinct signals, Downfield sp^3 signals (δ 40-55)	Asymmetric structure; carbons alpha to N.
IR Spec	Single peak at \sim 3300-3350 cm^{-1} , Strong peaks at 2850-2960 cm^{-1}	Secondary amine N-H stretch; Alkyl C-H stretches.
Mass Spec	Odd M^+ at m/z 185, Major fragments (e.g., m/z 142, 128)	Nitrogen Rule; Alpha-cleavage fragmentation pathway.

Protocol: A Self-Validating System for Characterization

This protocol describes a workflow where each analytical step provides evidence that is confirmed or complemented by the next, ensuring high confidence in the final structural assignment.

Experimental Objective

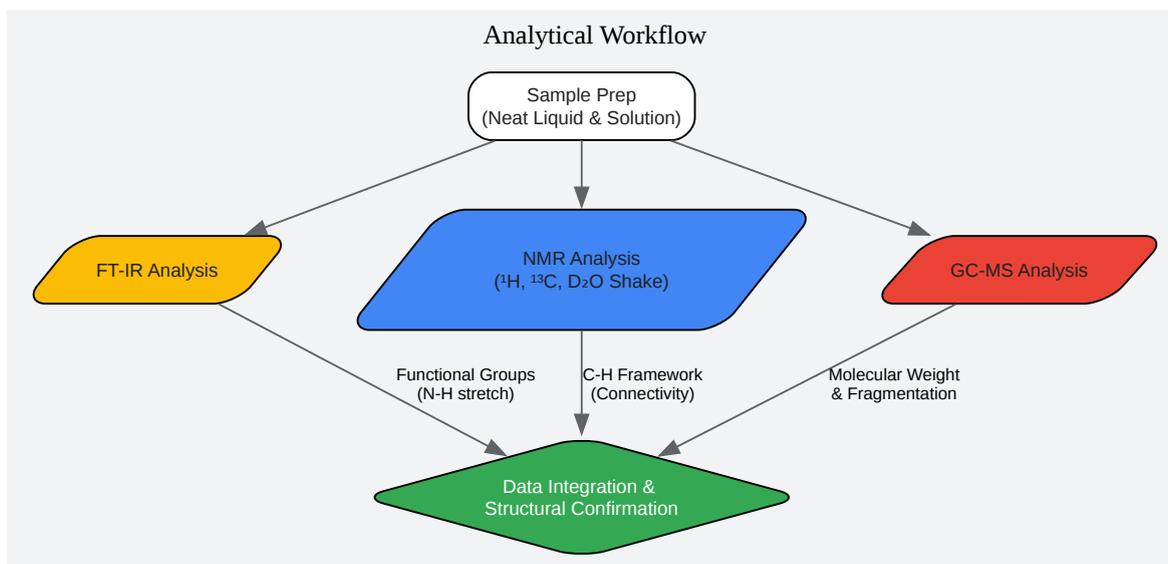
To confirm the chemical identity and purity of a synthesized sample of N-Butyl-2-ethylhexan-1-amine.

Materials and Reagents

- Synthesized N-Butyl-2-ethylhexan-1-amine sample
- Deuterated chloroform (CDCl_3) for NMR
- Deuterium oxide (D_2O)
- High-purity methanol or dichloromethane for MS and IR

Step-by-Step Protocol

- FT-IR Spectroscopy:
 - Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).
 - Acquire the spectrum from 4000 to 600 cm^{-1} .
 - Validation Check: Look for the single N-H stretch around 3300 cm^{-1} and the absence of a broad O-H band ($\sim 3400 \text{ cm}^{-1}$) or a C=O band ($\sim 1710 \text{ cm}^{-1}$), which would indicate unreacted alcohol or aldehyde starting material.
- ^1H and ^{13}C NMR Spectroscopy:
 - Dissolve $\sim 10\text{-}20$ mg of the sample in ~ 0.6 mL of CDCl_3 in an NMR tube.
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum (and optionally a DEPT-135 spectrum to differentiate CH, CH_2 , and CH_3 carbons).
 - Validation Step (D_2O Shake): Add 1-2 drops of D_2O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ^1H NMR spectrum. The broad N-H singlet should disappear, confirming its assignment.
- Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the sample in a volatile organic solvent.
 - Inject the solution into a GC-MS system. The Gas Chromatography (GC) will first confirm the sample's purity (a single major peak is expected).
 - The Mass Spectrometer will provide the mass spectrum of the compound eluting from the GC.
 - Validation Check: Confirm the molecular ion peak at $m/z = 185$. Analyze the fragmentation pattern and verify that it is consistent with the expected alpha-cleavage of the proposed structure.



[Click to download full resolution via product page](#)

Caption: A self-validating analytical workflow for structural confirmation.

Applications in Research and Drug Development

- **Lipophilic Building Block:** The primary utility of this amine in drug discovery is as a lipophilic handle. It can be incorporated into a lead compound to increase its ability to cross cell membranes or the blood-brain barrier. Its secondary amine functionality allows for straightforward covalent attachment to a parent molecule.
- **Precursor for Industrial Chemicals:** As a derivative of 2-ethylhexylamine, it is a logical candidate for developing next-generation corrosion inhibitors, fuel additives, and surfactants. The N-butyl group can fine-tune the molecule's performance characteristics, such as its surface activity or its interaction with metal surfaces.
- **Synthesis of Biologically Active Molecules:** Secondary amines are precursors to a vast array of functional groups and heterocyclic systems that are prevalent in pharmaceuticals. This

specific amine could serve as a unique starting material for exploring novel chemical space in medicinal chemistry programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Butyl-2-ethylhexan-1-amine is not widely available, data from structurally similar aliphatic amines, such as 2-ethylhexylamine and bis(2-ethylhexyl)amine, should be used to guide handling procedures.^{[7][8]}

- Corrosivity: Aliphatic amines are typically corrosive and can cause severe skin and eye burns.^{[7][9]}
- Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.^[2]
- Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

References

- National Center for Biotechnology Information. (n.d.). N-butyl-N-ethylhexan-1-amine. PubChem. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **N-Butyl-2-ethylhexylamine**. PubChem. Retrieved from [\[Link\]](#)
- Univar Solutions. (n.d.). 2-Ethylhexylamine, Technical Grade, Liquid. Retrieved from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-. Retrieved from [\[Link\]](#)
- ChemBK. (n.d.). 2-ethyl-n-(2-ethylhexyl)-1-hexanamin. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine. PubChem. Retrieved from [\[Link\]](#)
- LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [\[Link\]](#)

- New Jersey Department of Health. (n.d.). Hazard Summary: 2-ETHYL HEXYLAMINE. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). 2-Ethylhexylamine. PubChem. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Ethylhexanol - Wikipedia \[en.wikipedia.org\]](#)
- [2. 2-Ethylhexylamine | 104-75-6 \[chemicalbook.com\]](#)
- [3. univarsolutions.com \[univarsolutions.com\]](#)
- [4. products.basf.com \[products.basf.com\]](#)
- [5. N-Butyl-2-ethylhexylamine | C12H27N | CID 108563 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. chem.libretexts.org \[chem.libretexts.org\]](#)
- [7. nj.gov \[nj.gov\]](#)
- [8. BIS 2-ETHYLHEXYLAMINE \(BIS2EHA\) - Alkyl Amines Chemicals Limited \[alkylamines.com\]](#)
- [9. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [N-Butyl-2-ethylhexan-1-amine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13759729#n-butyl-2-ethylhexan-1-amine-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com